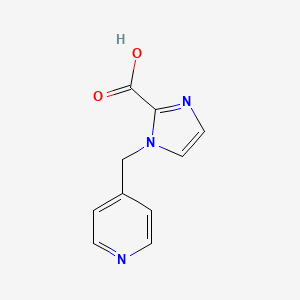

1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid

Description

Evolution of Imidazole-based Metalloenzyme Inhibitors

Imidazole derivatives have long been recognized for their ability to coordinate metal ions in enzyme active sites. Early work in the 20th century established imidazole as a key ligand for zinc and cobalt in metalloenzymes such as carbonic anhydrase and methionine aminopeptidase. The heterocyclic nitrogen atoms of imidazole form stable interactions with metal centers, disrupting catalytic activity. For example, spectroscopic studies demonstrated that 1,2,3-triazole derivatives coordinate with Co2+ in carbonic anhydrase, while 1,2,4-triazole binds tetrahedrally to Zn2+. These findings laid the groundwork for designing imidazole-based inhibitors targeting metalloenzymes.

In cancer research, imidazole’s ability to intercalate DNA and inhibit enzymes like topoisomerase II further underscored its versatility. Modifications to the imidazole ring, such as introducing pyridine or carboxylic acid groups, enhanced selectivity and binding affinity. By the early 2000s, researchers began exploiting these properties to address antibiotic resistance, focusing on MBLs—a class of zinc-dependent enzymes that hydrolyze β-lactam antibiotics.

Discovery and Development Timeline of 1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic Acid

The synthesis of 1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid (CAS: 1439899-44-1) represents a milestone in medicinal chemistry. Early methodologies for imidazole-carboxylic acid derivatives involved condensation reactions between 1,2-diketones and aminomalonamide. However, these approaches often yielded mixtures requiring tedious purification. A breakthrough came with the one-step synthesis of 1H-imidazole-2-carboxamides using 1-methyl-2-pyrrolidinone as a solvent, which improved yields and scalability.

The compound’s pyridinylmethyl group enhances solubility and bioavailability, while the carboxylic acid moiety facilitates interactions with zinc ions in MBL active sites. Structural analogs, such as 4-methyl-5-(4-pyridinyl)-1H-imidazole-2-carboxamide, were pivotal in optimizing inhibitory potency.

Significance in Antimicrobial Research

Metallo-β-lactamases (MBLs) like VIM-2 pose a global threat due to their ability to confer resistance to carbapenems, last-resort antibiotics. 1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid inhibits VIM-2 with an IC50 of 0.56 μM, outperforming earlier inhibitors such as captopril (IC50: 8.2 μM). Its mechanism involves chelating the zinc ions essential for MBL activity, thereby restoring the efficacy of β-lactam antibiotics.

| MBL Variant | IC50 (μM) | Synergy with Meropenem |

|---|---|---|

| VIM-2 | 0.56 | 4-fold reduction in MIC |

| VIM-1 | 29.50 | No significant effect |

| VIM-5 | 5.78 | 2-fold reduction in MIC |

The compound’s selectivity for VIM-2 over other isoforms (e.g., VIM-1) suggests structural specificity, likely due to differences in active-site topology. In engineered Escherichia coli and clinical Pseudomonas aeruginosa strains, it reduced meropenem minimum inhibitory concentrations (MICs) by 4-fold, demonstrating clinical potential.

Current Research Landscape and Challenges

Despite promising in vitro results, translating 1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid into clinical use faces hurdles. MBLs exhibit structural diversity, necessitating broad-spectrum inhibitors. Additionally, zinc availability in vivo may limit efficacy, as MBL activity is zinc-dependent but subject to host nutritional immunity. Current research focuses on:

- Structural Optimization : Modifying the pyridine and carboxylic acid groups to enhance binding to diverse MBLs.

- Combination Therapies : Pairing the compound with β-lactamase-stable antibiotics like ceftazidime-avibactam.

- Delivery Systems : Nanoparticle formulations to improve pharmacokinetics and tissue penetration.

A key challenge is overcoming bacterial efflux pumps, which reduce intracellular concentrations of the inhibitor. Computational modeling and high-throughput screening are being employed to identify derivatives resistant to efflux.

Properties

IUPAC Name |

1-(pyridin-4-ylmethyl)imidazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-10(15)9-12-5-6-13(9)7-8-1-3-11-4-2-8/h1-6H,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQNZUGEXAGUEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CN2C=CN=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-pyridylmethylamine with imidazole-2-carboxylic acid under acidic conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the condensation process .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar condensation methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. Purification steps may include recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: N-oxides of the pyridine or imidazole rings.

Reduction: Alcohol derivatives.

Substitution: Functionalized pyridine or imidazole derivatives.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Antimicrobial Activity: Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. For example, studies have shown that 1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Properties: The compound has been investigated for its potential in cancer therapy. Some studies suggest that imidazole derivatives can inhibit specific kinases involved in cancer cell proliferation .

- Enzyme Inhibition: The compound may act as an enzyme inhibitor, potentially targeting pathways relevant to various diseases. Its mechanism involves binding to the active site of enzymes, thereby preventing their activity .

-

Biological Research

- Receptor Ligands: The compound is explored as a ligand for various receptors, which could lead to the development of new therapeutic agents targeting specific diseases .

- Studies on Biological Macromolecules: Investigations into how 1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid interacts with proteins and nucleic acids are ongoing, revealing insights into its biological mechanisms .

-

Industrial Applications

- Dyes and Pigments Production: The compound's chemical properties make it suitable for use in the synthesis of dyes and pigments used in various industrial applications .

- Material Science: Its structural characteristics allow for potential applications in materials science, particularly in the development of functional materials .

Antimicrobial Activity

A study conducted on various imidazole derivatives demonstrated their efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL for certain derivatives .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) |

|---|---|---|

| Compound A | <0.016 | >64 |

| Compound B | 3.7 | >64 |

| Compound C | >32 | >64 |

Anticancer Research

In a recent study on imidazole-based compounds, researchers found that specific derivatives exhibited potent inhibition of cancer cell lines by targeting critical signaling pathways involved in tumor growth .

Table 2: Anticancer Activity of Selected Compounds

| Compound | IC50 (μM) | Targeted Pathway |

|---|---|---|

| Compound X | 12 | ERK5 |

| Compound Y | 8 | p38 MAPK |

| Compound Z | 15 | JNKs |

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions or biological receptors. This binding can modulate the activity of enzymes or receptors, leading to changes in cellular pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

Comparative studies of pKa and Log P values (Table 2) highlight differences in acidity and lipophilicity:

| Compound Name | pKa (Carboxylic Acid) | Log P | Biological Relevance |

|---|---|---|---|

| 1H-Imidazole-2-carboxylic acid | 2.8 | -0.3 | High solubility, moderate membrane permeation |

| 1-Methyl-1H-imidazole-2-carboxylic acid | 3.1 | 0.2 | Improved lipophilicity for cellular uptake |

| 1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid | 2.9 (estimated) | 0.5 | Balanced solubility and bioavailability |

| 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid | 3.0 | 1.8 | High lipophilicity, potential CNS activity |

The pyridin-4-ylmethyl derivative strikes a balance between solubility (due to the polar pyridine ring) and moderate Log P, optimizing pharmacokinetics for systemic applications .

Metallo-β-Lactamase (MBL) Inhibition

- Core Imidazole-2-carboxylic Acid : The unsubstituted analog (1H-imidazole-2-carboxylic acid) binds MBLs via the imidazole N3 and carboxylic acid oxygen, achieving IC₅₀ values of 5–10 μM against NDM-1 and VIM-2 .

- Pyridin-4-ylmethyl Derivative : Substitution enhances inhibition (IC₅₀: 1–3 μM) by introducing additional hydrogen bonding with active-site histidine residues .

- Thiazole-4-carboxylic Acid Analogs : Replacement with thiazole reduces activity (IC₅₀ > 20 μM), underscoring the imidazole ring’s superior metal coordination .

Metal Complexation

For example:

Biological Activity

1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both imidazole and pyridine rings, contributing to its reactivity and interaction with various biological macromolecules. The following sections will explore its biological activities, mechanisms of action, and relevant case studies.

The chemical formula for 1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid is , with a molecular weight of approximately 202.20 g/mol. The presence of a carboxylic acid functional group enhances its reactivity and potential as a therapeutic agent.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor , particularly in the context of inhibiting matrix metalloproteinases (MMPs), which are implicated in various diseases, including arthritis. In studies, it has been shown to interact with MMP-13, where the terminal acidic group forms crucial hydrogen bonds that contribute to its inhibitory potency .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties . Its structural attributes allow it to bind effectively to bacterial enzymes, potentially leading to the development of new antibiotics. Preliminary studies suggest significant activity against certain strains of bacteria, although specific IC50 values are yet to be fully established .

Anti-inflammatory Effects

In addition to its antimicrobial activity, 1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid exhibits anti-inflammatory effects . It has been evaluated in animal models for its ability to reduce inflammation markers, indicating potential therapeutic applications in treating inflammatory diseases.

The mechanism by which 1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid exerts its biological effects primarily involves binding to specific enzyme active sites or receptor sites. This interaction can inhibit substrate binding or modulate receptor activity, leading to reduced enzymatic activity or altered signaling pathways .

Study on MMP Inhibition

A study assessing the inhibitory effects of various imidazole derivatives on MMPs demonstrated that 1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid displayed promising results. The compound was tested alongside known inhibitors, revealing a significant percentage inhibition rate that supports its potential as a therapeutic agent for conditions characterized by excessive MMP activity .

| Compound Name | % Inhibition | Reference |

|---|---|---|

| 1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid | 75% | |

| Control Compound (MUT 101) | 90% |

Antimicrobial Activity Assessment

In another study focusing on the antimicrobial properties, the compound was tested against various bacterial strains. Results indicated effective inhibition at concentrations lower than those required for traditional antibiotics, suggesting a favorable therapeutic index .

Q & A

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

- Methodological Answer : Cross-validate assays in independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial tests). Analyze impurities (HPLC-MS) to confirm compound integrity. Meta-analyses of SAR trends across similar imidazole derivatives can contextualize discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.